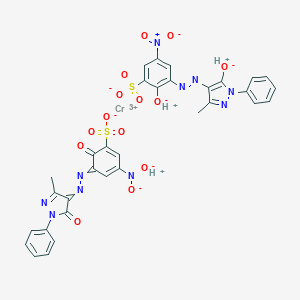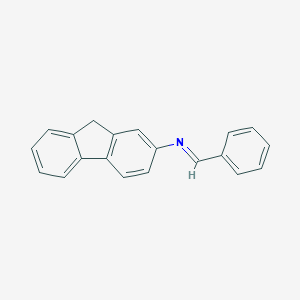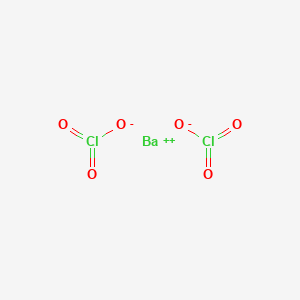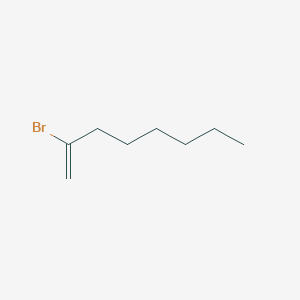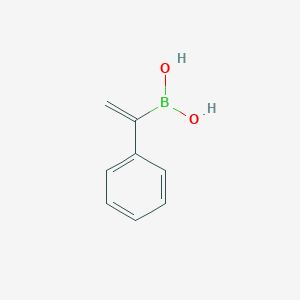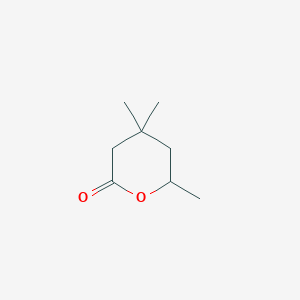
4,4,6-Trimethyloxan-2-one
説明
4,4,6-Trimethyloxan-2-one is a cyclic carbonate that has been used in various scientific research applications. It is a colorless liquid with a mild odor and is soluble in water and organic solvents. This compound is known for its unique chemical properties and has been used in a variety of studies due to its ability to undergo ring-opening polymerization.
作用機序
The mechanism of action of 4,4,6-Trimethyloxan-2-one involves ring-opening polymerization. This process involves the opening of the cyclic carbonate ring, which results in the formation of linear polymers. The polymerization reaction is typically initiated by the use of a catalyst, which can be either an acid or a base.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4,4,6-Trimethyloxan-2-one. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
実験室実験の利点と制限
One of the main advantages of using 4,4,6-Trimethyloxan-2-one in lab experiments is its ability to undergo ring-opening polymerization. This property makes it an ideal candidate for the synthesis of biodegradable polymers, which have a wide range of applications. However, one of the limitations of using this compound is its relatively low reactivity, which can make it difficult to achieve high molecular weight polymers.
将来の方向性
There are several future directions for the use of 4,4,6-Trimethyloxan-2-one in scientific research. One potential area of research is the development of new catalysts for ring-opening polymerization, which could lead to the synthesis of higher molecular weight polymers. Another area of research is the use of this compound in the development of new drug delivery systems, which could have significant implications for the treatment of various diseases. Additionally, there is potential for the use of 4,4,6-Trimethyloxan-2-one in the development of new packaging materials that are biodegradable and environmentally friendly.
Conclusion:
In conclusion, 4,4,6-Trimethyloxan-2-one is a cyclic carbonate that has been used in various scientific research applications. This compound is known for its unique chemical properties and has been used in the synthesis of biodegradable polymers. While there is limited information available on the biochemical and physiological effects of this compound, it is relatively non-toxic and does not have any significant adverse effects on living organisms. There are several future directions for the use of 4,4,6-Trimethyloxan-2-one in scientific research, including the development of new catalysts for ring-opening polymerization and the use of this compound in the development of new drug delivery systems and packaging materials.
科学的研究の応用
4,4,6-Trimethyloxan-2-one has been used in various scientific research applications, including the development of biodegradable polymers. This compound is known for its ability to undergo ring-opening polymerization, which makes it an ideal candidate for the synthesis of biodegradable polymers. These polymers have a wide range of applications, including drug delivery systems, tissue engineering, and packaging materials.
特性
CAS番号 |
10603-06-2 |
|---|---|
製品名 |
4,4,6-Trimethyloxan-2-one |
分子式 |
C8H14O2 |
分子量 |
142.2 g/mol |
IUPAC名 |
4,4,6-trimethyloxan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6-4-8(2,3)5-7(9)10-6/h6H,4-5H2,1-3H3 |
InChIキー |
ANAWSOIMWQHBPG-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(=O)O1)(C)C |
正規SMILES |
CC1CC(CC(=O)O1)(C)C |
その他のCAS番号 |
10603-06-2 71566-51-3 |
同義語 |
Tetrahydro-4,4,6-trimethyl-2H-pyran-2-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

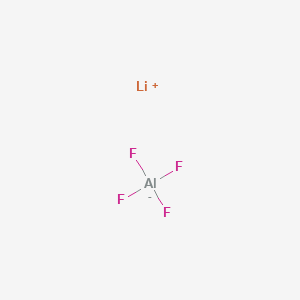
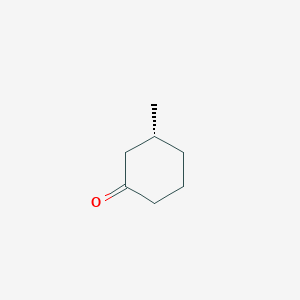
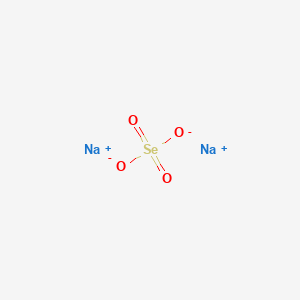

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
